

cycloheptene CAS number and chemical identifiers

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Compound of Interest

Compound Name: Cycloheptene

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An In-depth Technical Guide to **Cycloheptene**: Chemical Identifiers, Properties, and Key Experimental Protocols

For researchers, scientists, and professionals in drug development, a thorough understanding of fundamental chemical entities is paramount. **Cycloheptene**, a seven-membered cycloalkene, serves as a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical identifiers, key quantitative data, and detailed experimental protocols for several of its important transformations.

Chemical Identifiers and Physical Properties

Cycloheptene is a colorless, oily liquid that is insoluble in water.^[1] It is a cyclic olefin with the molecular formula C_7H_{12} .^{[1][2]} The most common isomer is the cis-isomer, though the more strained and highly reactive trans-isomer can be synthesized and utilized in specific applications.^[3]

Table 1: Chemical Identifiers for **Cycloheptene**

Identifier	Value
CAS Number	628-92-2[1][2][3][4][5][6]
IUPAC Name	cycloheptene[1]
InChI	InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2[1][2][4]
InChIKey	ZXIJMRYMVAMXQP-UHFFFAOYSA-N[1][2][4]
SMILES	C1CCC=CCC1[1][2][4]
Molecular Formula	C ₇ H ₁₂ [1][2][4][5]
PubChem CID	12363[1][3]
EC Number	211-060-4[1][4][6]
UN Number	2242[1][5]

Table 2: Quantitative Physical and Chemical Data for **Cycloheptene**

Property	Value
Molecular Weight	96.17 g/mol [1][4][5][6]
Density	0.824 g/mL at 25 °C[3][4][6]
Boiling Point	112-114.7 °C[3][4][6]
Flash Point	-6.7 °C[3]
Refractive Index	n _{20/D} 1.458[4][6]

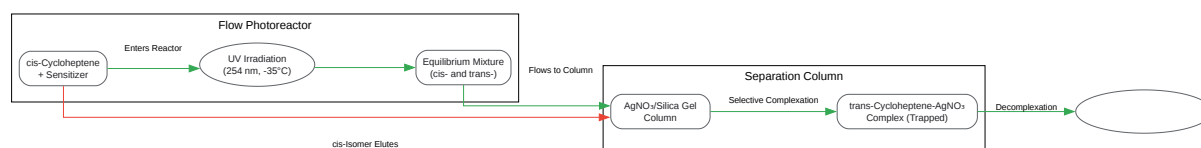
Key Experimental Protocols

Cycloheptene's reactivity, centered around its double bond, allows for a variety of chemical transformations. Below are detailed protocols for some of its key reactions.

Photochemical Synthesis of trans-Cycloheptene

The synthesis of the highly strained **trans-cycloheptene** isomer is typically achieved through a photochemical approach, often utilizing a flow reactor to improve yield and manage the unstable product.

Methodology: A solution of **cis-cycloheptene** and a singlet sensitizer, such as methyl benzoate, in an appropriate solvent is irradiated with UV light (e.g., at 254 nm) at low temperatures (e.g., -35 °C).[3] To drive the equilibrium towards the **trans**-isomer, the reaction mixture is continuously flowed through a column containing a silver salt (e.g., AgNO₃) adsorbed onto silica gel. The **trans-cycloheptene** is selectively complexed by the silver ions and retained on the column, while the unreacted **cis-cycloheptene** is returned to the reaction vessel for further irradiation. The **trans-cycloheptene**-silver complex can then be isolated and the **trans-cycloheptene** liberated when needed.



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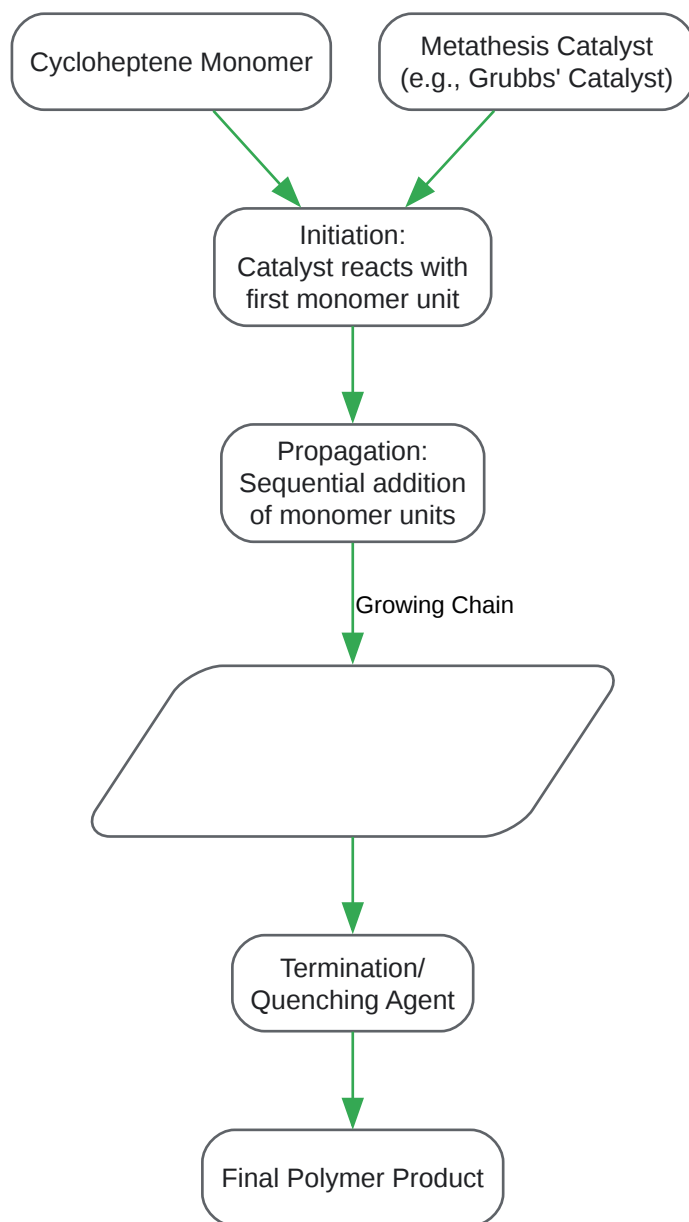
Caption: Flow photochemical synthesis of **trans-cycloheptene**.

Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene

ROMP is a powerful polymerization technique for cyclic olefins, including **cycloheptene**, to produce polymers with the double bond retained in the backbone.

Methodology: In a typical ROMP experiment, a solution of **cycloheptene** in an appropriate solvent is treated with a metathesis catalyst, such as a Grubbs' or Schrock's catalyst. The reaction is driven by the relief of ring strain in the **cycloheptene** monomer. The polymerization is a living polymerization, meaning that the reaction can be controlled to produce polymers of a

specific length and can be used to create block copolymers by the sequential addition of different monomers.



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Caption: General workflow for the ROMP of **cycloheptene**.

Epoxidation of Cycloheptene

The double bond in **cycloheptene** can be converted to an epoxide, a versatile functional group for further synthetic transformations.

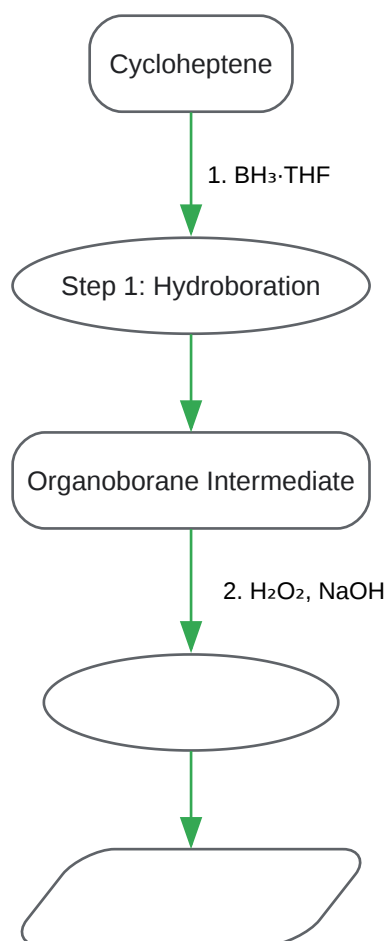
Methodology: **Cycloheptene** is dissolved in an inert solvent, such as dichloromethane. An epoxidizing agent, commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution, often at reduced temperatures to control the reaction rate and prevent side reactions. The reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up to remove the carboxylic acid byproduct and isolate the **cycloheptene** oxide.

Hydroboration-Oxidation of Cycloheptene

This two-step reaction sequence converts **cycloheptene** into cycloheptanol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the original double bond. For a symmetrical alkene like **cycloheptene**, this distinction is not relevant, but the syn-addition stereochemistry is important.

Methodology:

- Hydroboration: **Cycloheptene** is treated with a borane reagent, such as borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$), in an anhydrous ether solvent. The borane adds across the double bond in a concerted, syn-fashion.
- Oxidation: The resulting organoborane intermediate is then oxidized in situ by the addition of an oxidizing agent, typically hydrogen peroxide (H_2O_2) under basic conditions (e.g., aqueous sodium hydroxide). This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding cycloheptanol.



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Caption: Two-step hydroboration-oxidation of **cycloheptene**.

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